molecular formula C24H16F2N4O2S B10883901 3,4-difluoro-N-({2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinyl}carbonothioyl)benzamide

3,4-difluoro-N-({2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinyl}carbonothioyl)benzamide

Cat. No.: B10883901
M. Wt: 462.5 g/mol
InChI Key: SYNWJTOISDGRRK-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-({2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinyl}carbonothioyl)benzamide is a complex organic compound that features a quinoline ring system, fluorine atoms, and a benzamide moiety

Preparation Methods

The synthesis of 3,4-difluoro-N-({2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinyl}carbonothioyl)benzamide involves multiple steps. The synthetic route typically starts with the preparation of the quinoline derivative, followed by the introduction of the fluorine atoms and the benzamide group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve cost-effective and efficient synthesis.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The fluorine atoms and other functional groups in the compound can participate in substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4-Difluoro-N-({2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinyl}carbonothioyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-({2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinyl}carbonothioyl)benzamide involves its interaction with specific molecular targets and pathways. The quinoline ring system is known to inhibit various enzymes, which can lead to antibacterial, antineoplastic, and antiviral effects. The incorporation of fluorine atoms enhances the compound’s biological activity and stability .

Comparison with Similar Compounds

Similar compounds include other fluorinated quinolines and benzamides. These compounds share structural similarities but may differ in their specific functional groups and biological activities. For example:

3,4-Difluoro-N-({2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinyl}carbonothioyl)benzamide is unique due to its specific combination of functional groups and the resulting biological activities.

Properties

Molecular Formula

C24H16F2N4O2S

Molecular Weight

462.5 g/mol

IUPAC Name

3,4-difluoro-N-[[(2-phenylquinoline-4-carbonyl)amino]carbamothioyl]benzamide

InChI

InChI=1S/C24H16F2N4O2S/c25-18-11-10-15(12-19(18)26)22(31)28-24(33)30-29-23(32)17-13-21(14-6-2-1-3-7-14)27-20-9-5-4-8-16(17)20/h1-13H,(H,29,32)(H2,28,30,31,33)

InChI Key

SYNWJTOISDGRRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NNC(=S)NC(=O)C4=CC(=C(C=C4)F)F

Origin of Product

United States

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